molecular formula C20H21N3O6S B12483837 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12483837
M. Wt: 431.5 g/mol
InChI Key: XVJJIPCFLAKPCL-UHFFFAOYSA-N
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Description

4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core, a sulfonyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Sulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the quinoxaline derivative.

    Attachment of the Morpholine Moiety: This is typically done through a nucleophilic substitution reaction, where the morpholine ring is introduced to the sulfonylated quinoxaline.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
  • Indole derivatives

Uniqueness

Compared to similar compounds, 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one stands out due to its unique combination of a quinoxaline core and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C20H21N3O6S/c1-28-18-7-6-14(12-15(18)20(25)22-8-10-29-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24)

InChI Key

XVJJIPCFLAKPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4

Origin of Product

United States

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